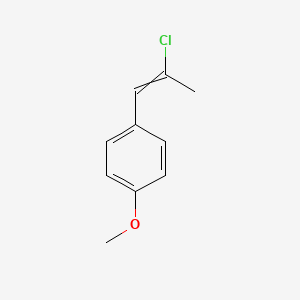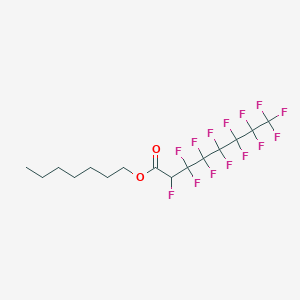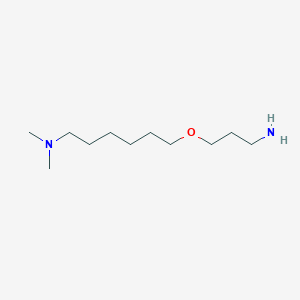
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine is an organic compound that belongs to the class of polyamines. Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues compared to normal tissues . This compound is characterized by the presence of an aminopropoxy group attached to a hexane chain, along with two dimethylamine groups.
Méthodes De Préparation
The synthesis of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in cellular proliferation and its potential as a therapeutic agent for cancer treatment . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease progression. In industry, it is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine involves its interaction with cellular components, particularly the polyamine transport system. It enters mammalian cells via this transport system and can induce oxidative stress in mitochondria at low concentrations . This oxidative stress is correlated with the induction of mitochondrial permeability transition and the triggering of pro-apoptotic pathways, making it a regulator of cell death. Additionally, it can increase the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thereby regulating cell proliferation .
Comparaison Avec Des Composés Similaires
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be compared with other polyamines such as putrescine, spermidine, and spermine. These compounds share similar structural features and biological functions but differ in their specific chemical structures and effects on cellular processes . For example, spermidine and spermine are more commonly found in rapidly dividing tumor cells and growing tissues, while this compound has unique properties related to its synthetic versatility and potential therapeutic applications .
Propriétés
Numéro CAS |
112283-33-7 |
|---|---|
Formule moléculaire |
C11H26N2O |
Poids moléculaire |
202.34 g/mol |
Nom IUPAC |
6-(3-aminopropoxy)-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C11H26N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-12H2,1-2H3 |
Clé InChI |
NPDANUSOXATUMI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
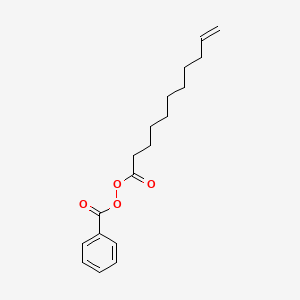


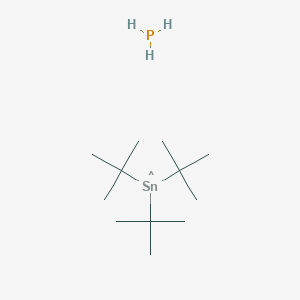
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
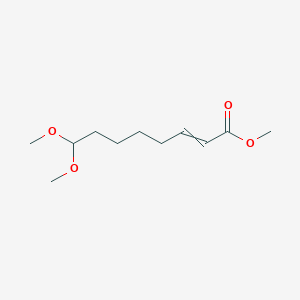
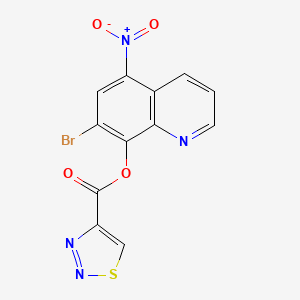
![4-Quinolinamine, 7-chloro-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B14301129.png)
